Ethyl 2,2-dimethyl-3-oxo-3-(m-tolyl)propanoate
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Overview
Description
Ethyl 2,2-dimethyl-3-oxo-3-(m-tolyl)propanoate, also known as Ethyl 3-oxo-3-(m-tolyl)propanoate, is an organic compound with the molecular formula C12H14O3. It is a derivative of propanoic acid and is characterized by the presence of a 3-oxo group and a m-tolyl group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,2-dimethyl-3-oxo-3-(m-tolyl)propanoate can be synthesized through several methods. One common method involves the reaction of m-tolylacetic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place at room temperature and yields the desired ester product .
Another method involves the esterification of m-tolylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified by distillation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems allows for precise control of reaction conditions, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-dimethyl-3-oxo-3-(m-tolyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction of the keto group can yield the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: m-Tolylacetic acid
Reduction: Ethyl 2,2-dimethyl-3-hydroxy-3-(m-tolyl)propanoate
Substitution: Various ester derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 2,2-dimethyl-3-oxo-3-(m-tolyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2,2-dimethyl-3-oxo-3-(m-tolyl)propanoate involves its interaction with various molecular targets. In enzymatic reactions, the compound can act as a substrate, undergoing transformation by specific enzymes. The presence of the keto group allows for nucleophilic attack, leading to the formation of new chemical bonds. The ester group can also participate in hydrolysis reactions, releasing the corresponding carboxylic acid and alcohol .
Comparison with Similar Compounds
Ethyl 2,2-dimethyl-3-oxo-3-(m-tolyl)propanoate can be compared with other similar compounds such as:
Ethyl 3-oxo-3-(p-tolyl)propanoate: Similar structure but with a p-tolyl group instead of an m-tolyl group.
Ethyl 3-oxo-3-(o-tolyl)propanoate: Similar structure but with an o-tolyl group instead of an m-tolyl group.
Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate: Similar structure but with a phenyl group instead of a tolyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems.
Properties
Molecular Formula |
C14H18O3 |
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Molecular Weight |
234.29 g/mol |
IUPAC Name |
ethyl 2,2-dimethyl-3-(3-methylphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C14H18O3/c1-5-17-13(16)14(3,4)12(15)11-8-6-7-10(2)9-11/h6-9H,5H2,1-4H3 |
InChI Key |
ADYPXDUSZQPGND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)C(=O)C1=CC=CC(=C1)C |
Origin of Product |
United States |
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